N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-[(2-pyrazol-1-ylpyrimidin-5-yl)amino]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-2-4-11(20)14-9-12(21)18-10-7-15-13(16-8-10)19-6-3-5-17-19/h3,5-8H,2,4,9H2,1H3,(H,14,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTUGLCXMMVTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the construction of the pyrimidine ring. The final step involves the coupling of these rings with butanamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, rhodium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound lacks the complex stereochemistry and bulky aromatic groups (e.g., diphenyl, 2,6-dimethylphenoxy) present in compounds m, n, and o.
- Its pyrimidine-pyrazole core may confer distinct electronic properties compared to the tetrahydropyrimidinone and phenoxy groups in the comparators.
Pharmacological Implications
- Target Compound : The pyrimidine-pyrazole scaffold is associated with kinase inhibition (e.g., JAK2, EGFR), as seen in analogous structures . The carbamoyl-methyl group may enhance solubility compared to purely lipophilic analogs.
- Their stereochemistry significantly impacts binding affinity; for instance, the (S)-configuration in o may optimize hydrogen-bonding interactions compared to m or n .
Physicochemical Properties
While quantitative data (e.g., logP, solubility) are unavailable in the provided evidence, structural analysis allows inferences:
- Target Compound : Likely moderate solubility due to the carbamoyl group, with a logP influenced by the pyrazole’s polarity.
Research Findings and Methodological Context
- Structural Determination : Programs like SHELXL () are widely used for crystallographic refinement of such compounds, ensuring accurate stereochemical assignments .
- Pharmacopeial Relevance : Compounds m , n , and o are documented in Pharmacopeial Forum (2017), highlighting their regulatory significance, possibly as drug candidates or reference standards .
Biological Activity
N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyrimidine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, including enzymes and receptors.
1. Pharmacological Effects
Research indicates that compounds with pyrazole and pyrimidine derivatives exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Anti-inflammatory Activity : Pyrazole derivatives have demonstrated significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole compounds inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A notable example includes a series of pyrazole derivatives evaluated in rat models for their ability to reduce carrageenan-induced edema .
Antimicrobial Activity : The antimicrobial efficacy of pyrazole derivatives has also been well-documented. For example, compounds similar to this compound have been shown to exhibit activity against various bacterial strains, including E. coli and S. aureus, highlighting their potential as antimicrobial agents .
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : Compounds in this class may also interact with metabotropic glutamate receptors (mGluR), enhancing or modulating neurotransmitter release .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model. The results indicated that certain derivatives significantly reduced edema compared to standard anti-inflammatory drugs like indomethacin.
| Compound | Edema Reduction (%) | Standard Drug | Standard Reduction (%) |
|---|---|---|---|
| 5b | 78 | Indomethacin | 76 |
| 10a | 75 | Ibuprofen | 70 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of pyrazole derivatives against bacterial strains. The compound was tested against several pathogens, demonstrating significant inhibition comparable to conventional antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 11 | E. coli | 20 |
| S. aureus | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
